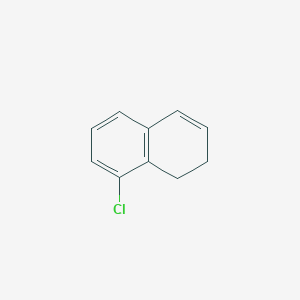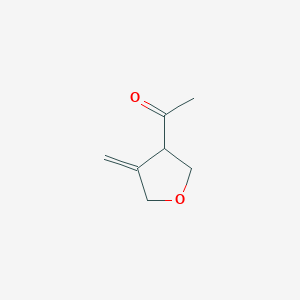
1-(4-Methylideneoxolan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylideneoxolan-3-yl)ethanone, also known as MOP or 3-Methylfentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1970s and has been used primarily in research settings. MOP is a potent agonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids on the central nervous system.
Mecanismo De Acción
1-(4-Methylideneoxolan-3-yl)ethanone is a potent agonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids on the central nervous system. Activation of the μ-opioid receptor results in the inhibition of neurotransmitter release, which leads to the suppression of pain perception and the induction of euphoria.
Biochemical and physiological effects:
This compound has a number of biochemical and physiological effects on the central nervous system. It acts primarily as an analgesic, suppressing pain perception in the brain. It also induces feelings of euphoria and relaxation, which can lead to addiction and abuse. This compound can also cause respiratory depression, which can be fatal in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylideneoxolan-3-yl)ethanone has a number of advantages for use in scientific research. It is a potent agonist of the μ-opioid receptor, which makes it useful for studying the mechanisms of opioid action on the central nervous system. This compound is also relatively easy to synthesize, which makes it accessible for use in a variety of research settings.
However, there are also limitations to the use of this compound in lab experiments. Its potency and potential for abuse make it difficult to handle safely. Additionally, its effects on the respiratory system can be dangerous, particularly in high doses.
Direcciones Futuras
There are a number of future directions for research on 1-(4-Methylideneoxolan-3-yl)ethanone and its effects on the central nervous system. One area of interest is the development of new opioid analgesics that are less addictive and have fewer side effects. Another area of interest is the development of new treatments for opioid addiction and overdose. Additionally, there is a need for further research on the mechanisms of action of opioids and their effects on the brain and body.
Métodos De Síntesis
The synthesis of 1-(4-Methylideneoxolan-3-yl)ethanone involves the reaction of 4-methylideneoxolane-3-carboxylic acid with thionyl chloride, followed by the addition of ethylamine. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound.
Aplicaciones Científicas De Investigación
1-(4-Methylideneoxolan-3-yl)ethanone has been used extensively in scientific research to study the mechanisms of opioid action on the central nervous system. It has been used in studies to investigate the effects of opioids on pain perception, reward pathways, and addiction. This compound has also been used in studies to investigate the role of the μ-opioid receptor in the regulation of respiratory function.
Propiedades
Número CAS |
112332-63-5 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
1-(4-methylideneoxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-5-3-9-4-7(5)6(2)8/h7H,1,3-4H2,2H3 |
Clave InChI |
ICEKZNPKBZKRLK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1COCC1=C |
SMILES canónico |
CC(=O)C1COCC1=C |
Sinónimos |
Ethanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



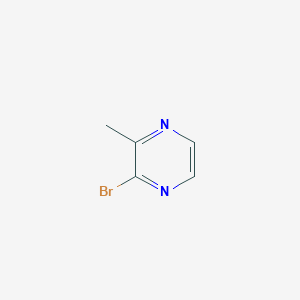

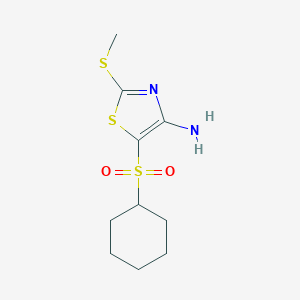
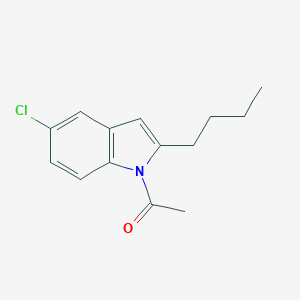
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
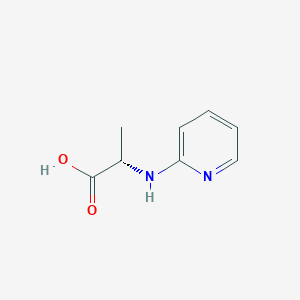



![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)
